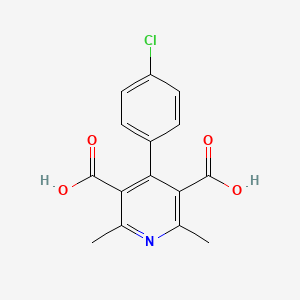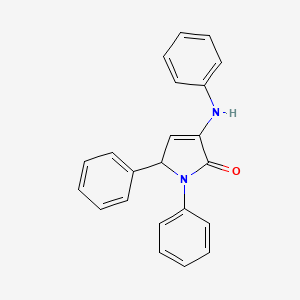
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
作用機序
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine inhibits the activity of PLD by binding to its catalytic domain, which prevents the enzyme from binding to its substrate. This inhibition leads to a decrease in the production of phosphatidic acid (PA), which is a lipid second messenger that is involved in various cellular processes. The decrease in PA production leads to a decrease in cell proliferation and migration, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis in cancer cells by inhibiting PLD activity. It has also been shown to decrease cell proliferation and migration, which are important processes in cancer development and progression. In addition to its effects on cancer cells, 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has also been shown to have anti-inflammatory effects in various cell types.
実験室実験の利点と制限
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in a laboratory setting. It has been extensively studied and has shown promising results in various scientific research applications. However, 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its effects on non-cancerous cells are not well understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine. One area of research is the development of more potent and selective PLD inhibitors. Another area of research is the investigation of the effects of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine on non-cancerous cells. Additionally, the use of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine in combination with other therapeutic agents for cancer treatment is an area of research that has shown promising results. Overall, 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has shown great potential as a therapeutic agent for cancer treatment, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine involves the reaction of 1-(2-furoyl)piperazine with 3-isoxazolyl isocyanate. This reaction yields 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine, which is the final product. The synthesis of 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine is a relatively simple process and can be performed in a laboratory setting.
科学的研究の応用
1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of phospholipase D (PLD), which is an enzyme that is involved in various cellular processes, including cell proliferation and migration. Inhibition of PLD activity by 1-(2-furoyl)-4-(3-isoxazolylcarbonyl)piperazine has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(10-3-9-20-14-10)15-4-6-16(7-5-15)13(18)11-2-1-8-19-11/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDJKXCFKEXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NOC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)
![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)
![2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5193446.png)

![(3'R*,4'R*)-1'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5193459.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B5193461.png)

![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5193485.png)
![6-chloro-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B5193503.png)

![2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5193518.png)
![1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5193520.png)
